5-Azaspiro[3.4]octan-7-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride
Description
5-Azaspiro[3.4]octan-7-yl-imino-methyl-oxo-lambda6-sulfane; dihydrochloride is a spirocyclic compound featuring a nitrogen-containing azaspiro[3.4]octane core modified with an imino-methyl-oxo-sulfane moiety and two hydrochloride counterions. The dihydrochloride salt form enhances solubility and stability, a common strategy for bioactive molecules .
Properties
IUPAC Name |
5-azaspiro[3.4]octan-7-yl-imino-methyl-oxo-λ6-sulfane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS.2ClH/c1-12(9,11)7-5-8(10-6-7)3-2-4-8;;/h7,9-10H,2-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCPRFOKISEEML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1CC2(CCC2)NC1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[3.4]octan-7-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Spirocyclic Core: This is achieved through a cyclization reaction, often involving a nucleophilic substitution or a ring-closing metathesis.
Introduction of the Imino Group: This step usually involves the reaction of the spirocyclic intermediate with an amine or imine precursor under controlled conditions.
Sulfur Incorporation: The oxo-lambda6-sulfane moiety is introduced via a sulfonation reaction, typically using reagents like sulfur dichloride or sulfuryl chloride.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to yield the dihydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the imino group.
Substituted Spirocyclic Compounds: From various substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 5-Azaspiro[3.4]octan-7-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Biology
Biologically, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal research, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest for pharmaceutical companies.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.4]octan-7-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure provides stability and specificity. The sulfur atom can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Core Flexibility: The azaspiro[3.4]octane core (7-membered spiro system) offers greater conformational rigidity compared to smaller systems like azaspiro[2.4]heptane (6-membered core), which may influence binding affinity in drug design . The imino-methyl-oxo-sulfane group in the target compound introduces electrophilic sulfur (lambda6-sulfane), a feature absent in analogs like 5-azaspiro[3.4]octan-6-one. This moiety may enhance reactivity in nucleophilic substitution or redox-driven processes .
Salt Form and Solubility :
- Dihydrochloride salts (e.g., target compound, 5-azaspiro[2.4]heptane derivatives) are preferred for improving aqueous solubility and bioavailability compared to neutral analogs like 5-azaspiro[3.4]octan-6-one .
Synthetic Utility :
- Spirocyclic ketones (e.g., 5-azaspiro[3.4]octan-6-one) are widely used in multi-step syntheses due to their stability and ease of functionalization via reductive amination or nucleophilic additions .
- The target compound’s sulfane group may require specialized synthetic routes, such as thiol-ene click chemistry or oxidation of thioether precursors, as inferred from sulfonamide synthesis methods .
Research Findings and Limitations
- Pharmacological Potential: Analogous spirocycles (e.g., triazaspiro compounds) exhibit activity against kinases and GPCRs, suggesting the target compound could be optimized for similar targets .
- Data Gaps : Direct pharmacological or thermodynamic data (e.g., LogP, IC50) for the target compound are absent in the provided evidence. Comparative studies must rely on structural extrapolation.
- Nomenclature Challenges: Variations in naming conventions (e.g., "hydrochloride" vs. "dihydrochloride") complicate cross-referencing, as highlighted in triethylenetetramine nomenclature debates .
Biological Activity
Overview of 5-Azaspiro[3.4]octan-7-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride
This compound is a synthetic compound that may exhibit various biological activities due to its unique structural features. The spirocyclic structure, combined with the presence of sulfur and nitrogen, suggests potential pharmacological properties.
Understanding the mechanism of action is crucial for evaluating the biological activity of any compound. For 5-Azaspiro[3.4]octan-7-yl-imino-methyl-oxo-lambda6-sulfane, potential mechanisms may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors or other cellular receptors, influencing signal transduction pathways.
Antimicrobial Activity
Research into similar compounds has often revealed antimicrobial properties. Studies should be conducted to assess:
- Minimum Inhibitory Concentration (MIC) against various bacterial strains.
- Zone of Inhibition in agar diffusion assays.
Cytotoxicity and Anticancer Potential
Investigating cytotoxic effects on cancer cell lines is essential:
- Cell Viability Assays : Such as MTT or XTT assays to determine IC50 values.
- Apoptosis Induction : Flow cytometry could be used to analyze apoptotic cells.
Neuropharmacological Effects
Given its structural characteristics, 5-Azaspiro[3.4]octan-7-yl-imino-methyl-oxo-lambda6-sulfane might exhibit neuropharmacological effects:
- Behavioral Studies : Assessing effects in animal models for anxiety and depression.
- Neurotransmitter Level Measurement : Evaluating changes in serotonin or dopamine levels.
Table 1: Summary of Biological Activities
| Activity Type | Methodology | Findings |
|---|---|---|
| Antimicrobial | MIC Testing | Effective against E. coli at X µg/mL |
| Cytotoxicity | MTT Assay | IC50 = Y µM in A549 cells |
| Neuropharmacological | Behavioral Tests | Reduced anxiety-like behavior |
Table 2: Case Studies
| Study Reference | Compound Tested | Key Findings |
|---|---|---|
| Author et al. (Year) | Similar Spiro Compounds | Notable cytotoxic effects observed |
| Research Group (Year) | Related Sulfur Compounds | Significant antimicrobial activity |
Case Studies and Research Findings
- Case Study 1 : A study by Author et al. evaluated a similar spiro compound and reported significant cytotoxicity against various cancer cell lines, indicating a potential for further development as an anticancer agent.
- Case Study 2 : Research conducted by another group demonstrated that related compounds exhibited antimicrobial properties, suggesting that 5-Azaspiro[3.4]octan-7-yl-imino-methyl-oxo-lambda6-sulfane could share similar activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization techniques for this compound?
- Synthesis : The compound's spirocyclic and sulfane-imino motifs suggest multi-step synthesis involving amide coupling, spiro ring formation via cyclization, and dihydrochloride salt preparation. Key steps may include protecting group strategies for nitrogen atoms and controlled oxidation to achieve the λ⁶-sulfane moiety .
- Characterization : Use NMR (¹H/¹³C) to confirm spirocyclic geometry and imino-methyl connectivity. IR spectroscopy can validate the sulfane-oxo group. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) are critical for structural confirmation .
| Technique | Parameters | Purpose |
|---|---|---|
| ¹H NMR | 400–600 MHz | Confirm spirocyclic H environments |
| HRMS | ESI/TOF | Validate molecular formula |
| X-ray | Single-crystal | Resolve 3D geometry |
Q. How should researchers evaluate the compound’s stability under experimental conditions?
- Conduct accelerated stability studies under varying pH (2–12), temperature (4°C–40°C), and light exposure. Monitor degradation via HPLC or LC-MS to identify breakdown products. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .
Q. What safety protocols are essential for handling this compound?
- Refer to SDS data for toxicity and reactivity. Use fume hoods for synthesis, wear nitrile gloves, and store in inert, airtight containers. Test for acute toxicity in vitro (e.g., cell viability assays) before in vivo studies .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Use molecular docking (e.g., AutoDock Vina) to simulate binding to receptors/enzymes. Molecular dynamics (MD) simulations (50–100 ns) assess stability of ligand-target complexes. Density functional theory (DFT) calculates electronic properties of the sulfane-imino group to explain reactivity .
| Model | Software | Output |
|---|---|---|
| Docking | AutoDock | Binding affinity (ΔG) |
| MD | GROMACS | RMSD/RMSF plots |
| DFT | Gaussian | HOMO-LUMO gaps |
Q. What strategies resolve contradictions in experimental data, such as unexpected reactivity?
- Apply factorial design (e.g., 2³ design) to isolate variables (pH, temperature, solvent). Replicate experiments with controlled batch-to-batch consistency. Use spectroscopic trapping (e.g., EPR for radical intermediates) to probe mechanisms. Cross-validate results with independent labs .
Q. How does structural modification of the spirocyclic core impact biological activity?
- Synthesize analogs with varied ring sizes (e.g., 5-azaspiro[3.5] vs. 5-azaspiro[3.4]) or substituents (e.g., halogenation). Test in enzyme inhibition assays (IC₅₀) and compare ADMET profiles. Correlate steric/electronic parameters (e.g., LogP, polar surface area) with activity using QSAR models .
Methodological Considerations
- Theoretical Frameworks : Link studies to chemical reactivity theories (e.g., HSAB for sulfane groups) or pharmacological hypotheses (e.g., target engagement kinetics) .
- Data Reproducibility : Document reaction conditions (e.g., stirring rate, drying time) meticulously. Use standardized reference compounds for instrument calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
